molecular formula C19H17N3O3S B345100 1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole CAS No. 873680-90-1

1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole

Cat. No.: B345100
CAS No.: 873680-90-1
M. Wt: 367.4g/mol
InChI Key: AGANPWBWGRWONZ-UHFFFAOYSA-N
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Description

1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole is a complex organic compound that features a benzotriazole core substituted with a sulfonyl group attached to a propoxynaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole typically involves multi-step organic reactions. One common method includes the sulfonylation of 1H-1,2,3-benzotriazole with 4-propoxynaphthalene-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or thiols.

Scientific Research Applications

1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the benzotriazole core can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole
  • 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole

Uniqueness

1-(4-Propoxynaphthalen-1-yl)sulfonylbenzotriazole is unique due to its benzotriazole core, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

1-(4-propoxynaphthalen-1-yl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-2-13-25-18-11-12-19(15-8-4-3-7-14(15)18)26(23,24)22-17-10-6-5-9-16(17)20-21-22/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGANPWBWGRWONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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